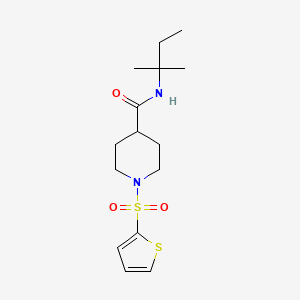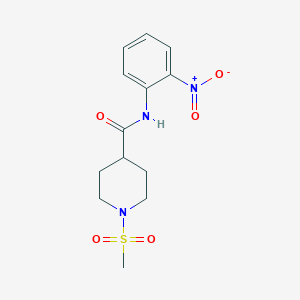![molecular formula C16H15N3O3S B4677954 2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4677954.png)
2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide
Descripción general
Descripción
2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
TAK-659 works by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to a reduction in the activation and proliferation of B-cells, which can be beneficial in the treatment of B-cell malignancies. TAK-659 has also been shown to have an inhibitory effect on other enzymes and signaling pathways, including protein kinase C (PKC), spleen tyrosine kinase (SYK), and phosphoinositide 3-kinase (PI3K).
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, as well as the production of inflammatory cytokines. TAK-659 has also been shown to have an immunomodulatory effect, which can be beneficial in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for lab experiments, including its selectivity for BTK and its ability to inhibit other enzymes and signaling pathways. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of research is the development of new analogs and derivatives of TAK-659, which may have improved selectivity and efficacy. Another area of research is the investigation of TAK-659 in combination with other drugs, which may enhance its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration of TAK-659 in different disease contexts.
In conclusion, TAK-659 is a promising compound that has potential applications in the treatment of various diseases. Its selective inhibition of BTK and other enzymes and signaling pathways make it a promising candidate for the treatment of B-cell malignancies, autoimmune disorders, and inflammatory diseases. Further research is needed to fully understand the potential of TAK-659 and to develop new and improved derivatives of this compound.
Aplicaciones Científicas De Investigación
TAK-659 has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the development and progression of these diseases. TAK-659 has also been shown to have a selective inhibitory effect on B-cell receptor signaling, making it a promising candidate for the treatment of B-cell malignancies.
Propiedades
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-5-6-14(22-2)13(8-12)19-15(20)10-23-16-11(9-17)4-3-7-18-16/h3-8H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQULPAKFHXCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4677873.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4677883.png)


![2-(4-morpholinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4677913.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4677920.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4677937.png)
![3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4677940.png)

![5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4677951.png)

![5,5'-[1,3-propanediylbis(thio)]bis-1H-1,2,4-triazole](/img/structure/B4677968.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4677977.png)